![molecular formula C10H9BrN2O3 B2812927 (E)-4-[(2-Bromopyridine-4-carbonyl)amino]but-2-enoic acid CAS No. 1883128-23-1](/img/structure/B2812927.png)
(E)-4-[(2-Bromopyridine-4-carbonyl)amino]but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-[(2-Bromopyridine-4-carbonyl)amino]but-2-enoic acid is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as BPC-157, and it is a synthetic peptide that has been studied for its potential therapeutic applications. BPC-157 has been shown to have a wide range of biological effects, including promoting healing, reducing inflammation, and protecting against oxidative stress. In
Mecanismo De Acción
The mechanism of action of BPC-157 is not fully understood, but it is thought to act through multiple pathways. BPC-157 has been shown to stimulate the production of growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which promote angiogenesis and tissue repair. BPC-157 also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Additionally, BPC-157 has been shown to protect against oxidative stress by scavenging free radicals and increasing the production of antioxidant enzymes.
Efectos Bioquímicos Y Fisiológicos
BPC-157 has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that BPC-157 promotes cell proliferation, migration, and angiogenesis. BPC-157 has also been shown to reduce apoptosis and necrosis in cells exposed to oxidative stress. In vivo studies have shown that BPC-157 promotes healing of tendon and ligament injuries, reduces inflammation and pain, and protects against gastric ulcers and pancreatitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BPC-157 in lab experiments is its wide range of biological effects. BPC-157 has been shown to promote healing, reduce inflammation, and protect against oxidative stress, making it a useful tool for studying these processes. However, one limitation of using BPC-157 in lab experiments is its relatively high cost. BPC-157 is a synthetic peptide that must be synthesized using SPPS, which can be expensive and time-consuming.
Direcciones Futuras
There are many potential future directions for research on BPC-157. One area of interest is its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. BPC-157 has been shown to have neuroprotective effects and improve cognitive function, making it a promising candidate for further study in this area. Another area of interest is its potential to treat cardiovascular disease. BPC-157 has been shown to promote angiogenesis and tissue repair, which could be beneficial for patients with heart disease. Finally, further studies are needed to fully understand the mechanism of action of BPC-157 and its potential therapeutic applications in other fields, such as oncology and dermatology.
Conclusion:
In conclusion, BPC-157 is a synthetic peptide that has gained significant attention in the field of scientific research. It has been shown to have a wide range of biological effects, including promoting healing, reducing inflammation, and protecting against oxidative stress. BPC-157 has potential therapeutic applications in a variety of fields, including orthopedics, gastroenterology, and neurology. While there are some limitations to using BPC-157 in lab experiments, its many advantages make it a useful tool for studying biological processes. Further research is needed to fully understand the mechanism of action of BPC-157 and its potential therapeutic applications in other fields.
Métodos De Síntesis
BPC-157 is synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids onto a solid support, which is then cleaved to release the peptide. The synthesis of BPC-157 involves the coupling of 2-bromopyridine-4-carboxylic acid to the N-terminus of the peptide chain, followed by the addition of the remaining amino acids. The final product is purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
BPC-157 has been studied for its potential therapeutic applications in a variety of fields, including orthopedics, gastroenterology, and neurology. In orthopedics, BPC-157 has been shown to promote healing of tendon and ligament injuries, as well as reduce inflammation and pain. In gastroenterology, BPC-157 has been studied for its potential to treat inflammatory bowel disease, gastric ulcers, and pancreatitis. In neurology, BPC-157 has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
(E)-4-[(2-bromopyridine-4-carbonyl)amino]but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c11-8-6-7(3-5-12-8)10(16)13-4-1-2-9(14)15/h1-3,5-6H,4H2,(H,13,16)(H,14,15)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQSLQNOUDJALC-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NCC=CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=C1C(=O)NC/C=C/C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Bromopyridin-4-yl)formamido]but-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2812844.png)
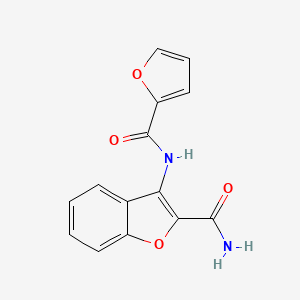
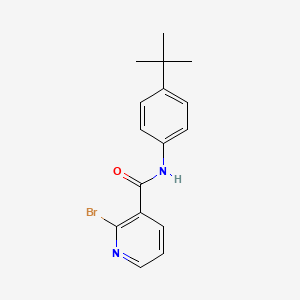
![2-(1-Benzylindol-3-yl)sulfanyl-1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2812849.png)
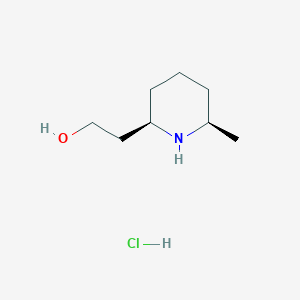
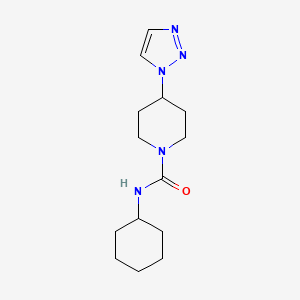
![1-[4-(tert-Butyl)phenyl]cyclobutanecarbonitrile](/img/structure/B2812857.png)
![9-(4-methoxyphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![6-chloro-N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethyl}-5-methylpyridine-3-sulfonamide](/img/structure/B2812859.png)
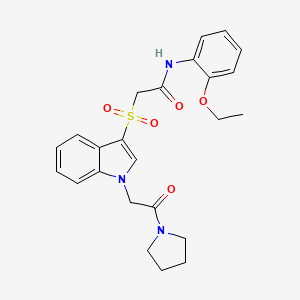
![6-Chloro-2-fluoro-N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2812861.png)
![N1-[(4-tert-butylphenyl)(cyano)methyl]benzene-1,4-dicarboxamide](/img/structure/B2812862.png)
![6-[(3,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2812863.png)
![7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2812865.png)